2-amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
The compound “2-amino-6-tert-butyl-N-(4-methylbenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical with the molecular formula C21H28N2OS . It has a molecular weight of 356.52 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC1=CC=C (C=C1)CNC (=O)C2=C (SC3=C2CCC (C3)C (C) (C)C)N
. This string represents the structure of the molecule in a linear format, including the arrangement of atoms and the bonds between them. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, molecular formula, storage conditions, and boiling point. For this compound, the molecular weight is 356.52 , and the molecular formula is C21H28N2OS . Unfortunately, specific information about its storage conditions and boiling point is not available .Scientific Research Applications
Synthesis and Polymer Applications
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol have been explored. These polyamides exhibit high thermal stability, are noncrystalline, readily soluble in polar solvents, and capable of forming transparent, flexible, and tough films, suggesting their potential in advanced materials applications (Hsiao et al., 2000).
Catalysis and Organic Synthesis
In the realm of asymmetric catalysis, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This underscores their relevance in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Medicinal Chemistry and Bioconjugate Applications
The development of bifunctional tetraaza macrocycles for potential use in chelating agents showcases the application of related chemical frameworks in bioconjugate chemistry, providing a basis for the design of novel diagnostic and therapeutic agents (McMurry et al., 1992).
Biologically Active Compounds
Investigations into thiophene-3-carboxamide derivatives have revealed their antibacterial and antifungal activities. The structural elucidation of these compounds, including their intramolecular hydrogen bonding and molecular conformation, contributes to the understanding of their biological actions and potential therapeutic applications (Vasu et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-13-5-7-14(8-6-13)12-23-20(24)18-16-10-9-15(21(2,3)4)11-17(16)25-19(18)22/h5-8,15H,9-12,22H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZQZWASYVJWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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